N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide
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Overview
Description
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a complex structure with a pyridazine ring, a piperidine ring, and a thienyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as 2-methoxybenzaldehyde, which undergoes a condensation reaction with hydrazine to form the pyridazine ring.
Piperidine Ring Formation: The pyridazine intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine ring.
Thienyl Acetamide Addition: Finally, the thienyl acetamide moiety is introduced through an acylation reaction, often using thienyl acetic acid and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-furyl)acetamide
- N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-pyridyl)acetamide
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the acetamide group (thiophene vs. furan or pyridine).
- Pharmacological Properties: These structural variations can lead to differences in binding affinity and selectivity for biological targets, resulting in distinct pharmacological profiles.
- Uniqueness: N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide is unique due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-28-20-7-3-2-6-18(20)19-8-9-21(25-24-19)26-12-10-16(11-13-26)23-22(27)15-17-5-4-14-29-17/h2-9,14,16H,10-13,15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYDGWMJBIIXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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